molecular formula C17H14Cl2FN3S B4665548 3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole

3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole

Cat. No. B4665548
M. Wt: 382.3 g/mol
InChI Key: WRDKHTAVBHTQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole, also known as Fluconazole, is a triazole antifungal agent used in the treatment of various fungal infections. It is a synthetic compound that is structurally related to other azole antifungals. Fluconazole is a potent inhibitor of fungal cytochrome P450-dependent enzymes, which are responsible for the synthesis of ergosterol, an essential component of fungal cell membranes.

Mechanism of Action

3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to the disruption of fungal cell membrane function and the eventual death of the fungal cell. 3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole is a potent inhibitor of fungal cytochrome P450-dependent enzymes, which are responsible for the synthesis of ergosterol.
Biochemical and Physiological Effects:
3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole has a number of biochemical and physiological effects, including the inhibition of fungal cell membrane synthesis, the disruption of fungal cell membrane function, and the eventual death of the fungal cell. 3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole has also been shown to have immunomodulatory effects, including the stimulation of cytokine production and the enhancement of phagocytic activity.

Advantages and Limitations for Lab Experiments

3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole has a number of advantages for lab experiments, including its potent antifungal activity, its ability to inhibit cytochrome P450-dependent enzymes, and its wide range of scientific research applications. However, 3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole also has some limitations, including its potential for drug resistance development in fungi and its potential for toxicity in high doses.

Future Directions

There are a number of future directions for research on 3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole, including the investigation of its potential for use in combination therapy with other antifungal agents, the development of new 3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole derivatives with improved pharmacological properties, and the investigation of its potential for use in the treatment of other types of infections, such as bacterial and viral infections. Additionally, further research is needed to elucidate the mechanisms of drug resistance development in fungi and to develop strategies to prevent or overcome drug resistance.

Scientific Research Applications

3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole has a wide range of scientific research applications, including the treatment of fungal infections in humans and animals, the study of fungal cell membrane synthesis, and the investigation of the role of cytochrome P450-dependent enzymes in fungal metabolism. 3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole is also used in the study of drug resistance mechanisms in fungi and the development of new antifungal agents.

properties

IUPAC Name

3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2FN3S/c1-2-23-16(12-6-7-14(18)15(19)9-12)21-22-17(23)24-10-11-4-3-5-13(20)8-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDKHTAVBHTQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.